molecular formula C13H16N2O B6612066 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 163814-55-9

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B6612066
CAS RN: 163814-55-9
M. Wt: 216.28 g/mol
InChI Key: VIZJDHJZSGBKJE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole, also known as 4-methoxypyrazole, is a heterocyclic compound that has been used in various scientific studies to investigate its potential applications. This compound has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Additionally, 4-methoxypyrazole has been used in the synthesis of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. As such, this compound has been studied extensively in recent years, and its potential applications are still being explored.

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole is not yet fully understood. However, it is believed that this compound may exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole may also interact with various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which play important roles in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been found to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to possess antioxidant and anti-inflammatory effects, as well as antimicrobial activity against a variety of bacteria, fungi, and viruses. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been found to possess anti-diabetic, anti-cancer, and anti-cardiovascular properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is also relatively stable and has a low toxicity profile. However, one of the limitations of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is difficult to obtain in large quantities, as it is not widely available.

Future Directions

There are a variety of potential future directions for the use of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole. For example, this compound could be used to develop new drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole could also be used to develop new compounds that possess similar properties, such as antioxidant, antimicrobial, and anti-inflammatory effects. Finally, further research could also be conducted to further explore the mechanisms of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole and its potential applications.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been used in a variety of scientific research applications. For example, this compound has been used in the synthesis of a variety of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been used to investigate its potential antioxidant, antimicrobial, and anti-inflammatory effects. In particular, this compound has been studied for its potential to treat inflammation and oxidative stress-related diseases, such as diabetes, cancer, and cardiovascular disease.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZJDHJZSGBKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole

Synthesis routes and methods

Procedure details

Dissolve 3,5-dimethylpyrazole (0.331 g, 3.44 mmol) in N,N-dimethylformamide (7 mL) and add sodium hydride (0.165 g, 4.13 mmol). After 10 min., cool to 0° C. and add 4-methoxybenzyl chloride (0.654 mL, 4.82 mmol) dropwise. Stir the mixture at 25° C. for 18 hr. then dilute with saturated ammonium chloride. Extract with ethyl acetate 3 times, dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 40:60 hexanes:ethyl acetate), to give 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole as a colorless oil (0.682 g, 92%). MS (APCI): m/z=217 [M+H].
Quantity
0.331 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step Two
Quantity
0.654 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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